molecular formula C9H12N6O4 B080672 8-Azaadenosine CAS No. 10299-44-2

8-Azaadenosine

Cat. No. B080672
CAS RN: 10299-44-2
M. Wt: 268.23 g/mol
InChI Key: OAUKGFJQZRGECT-UUOKFMHZSA-N
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Description

Synthesis Analysis

The synthesis of 8-Azaadenosine analogues often involves the introduction of various substituents to explore their effects on biological activity, particularly targeting adenosine receptors. For example, trisubstituted 8-azaadenines bearing a phenyl group on C(2) and a 9-benzyl group substituted with Cl, F, or a CF3 group have been synthesized to study their affinity for A1 adenosine receptors. These compounds have shown very good affinity and selectivity for A1 receptors, with some exhibiting nanomolar range Ki values, indicating strong receptor binding (Giorgi et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound and its analogues is crucial for their interaction with adenosine receptors. Molecular docking calculations have been employed to evaluate the interaction energies between the ligands and the bovine A1 receptor model. These studies suggest different binding modes towards A1 receptors that are plausible for these ligands, correlating these energies with the ligands' biological activities (Giorgi et al., 2007).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. These include N-alkylation, cross-coupling reactions, and selective substitutions that allow for the introduction of diverse functional groups aimed at modifying the compound's physical, chemical, and biological properties.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, lipophilicity, and stability, are influenced by their molecular structure. For instance, the introduction of hydroxyalkyl substituents has been explored to increase water solubility and improve the compounds' affinity and selectivity towards A1 adenosine receptors (Biagi et al., 2003).

Scientific Research Applications

QSAR Study on 8-Azaadenine Analogues

8-Azaadenines are proposed as a promising class of adenosine A1 receptor antagonists. A QSAR (Quantitative Structure-Activity Relationship) study conducted on derivatives of 8-azaadenines synthesized for A1 receptor antagonism revealed key structural features required for their interaction with the A1 receptor. This study is crucial for understanding the activity of 8-azaadenine derivatives and predicting their efficacy in targeted applications (Massarelli et al., 2008).

Adsorption Orientation on Silver Nanoparticles

Research on the adsorption orientation of 8-Azaadenine (8AA) on silver nanoparticles (Ag NPs) using Raman and Surface-Enhanced Raman Spectroscopy (SERS) is insightful. This study is significant for applications in nanoparticle-mediated drug delivery strategies, especially for 8-azapurines or similar molecules with biological activities (Harroun et al., 2018).

pH-Controlled Intersystem Crossing

The pH-controlled intersystem crossing process of 8-azaadenine in aqueous solutions has been studied. This finding is important for applications in photodynamic therapy, where 8-azaadenine could serve as a pH-sensitized agent (Zhou et al., 2019).

Triplet Excited State Mechanisms

Investigations into the mechanisms of triplet excited state population in 8-azaadenine have been conducted, which are significant for understanding the photophysics of 8-azaadenine. This research could have implications in areas such as photosensitization and photochemical processes (Gobbo & Borin, 2012).

Binding Affinity for A1 Adenosine Receptors

The synthesis and biological activity of new 8-azaadenines with high affinity for A1 adenosine receptors have been explored. This is crucial for developing molecules with potential therapeutic applications targeting A1 receptors (Giorgi et al., 2007).

Fluorescent Probes in Enzymology

8-Azapurines have been utilized as fluorescent probes in enzymology due to their pH-dependent fluorescence. This application is valuable in studying enzymes involved in purine metabolism and RNA editing (Wierzchowski et al., 2014).

Redox Chemistry Study

A pulse radiolysis study of 8-azaadenine's redox chemistry provides insights into its oxidation and reduction reactions. This research is relevant for understanding the chemical properties and potential applications of 8-azaadenine in fields like biochemistry and pharmacology (Pramod et al., 2006).

Synthesis of Azide-Bearing Cofactor Mimics

The synthesis of azide-bearing cofactor mimics like 8-Azido-5'-aziridino-5'-deoxyadenosine demonstrates the potential of 8-azaadenine derivatives in biochemical research, particularly for studying DNA and protein methylation patterns (Comstock & Rajski, 2004).

Inhibition of ATP Synthase

A study investigating the inhibition of ATP synthase by chlorinated adenosine analogues, including 8-azaadenosine, is crucial for understanding its biochemical impact and potential therapeutic applications (Chen et al., 2009).

Synthesis and Activity of Water-Soluble Ligands

Research into the synthesis and activity of more water-soluble 8-azaadenine derivatives has shown promising results, especially in terms of their affinity for A1 adenosine receptors. This is significant for developing more effective and soluble pharmaceutical agents (Biagi et al., 2003).

Anti-HBV Agent Synthesis

The design and synthesis of novel 8-azanebularine derivatives as anti-HBV (Hepatitis B Virus) agents demonstrate the potential of 8-azaadenine in antiviral drug development (Yang et al., 2019).

Mechanism of Action

Safety and Hazards

8-Azaadenosine should be handled with care to avoid breathing mist, gas, or vapors. It should not come into contact with skin or eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUKGFJQZRGECT-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10299-44-2
Record name 8-Azaadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10299-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azaadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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